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Compound of Interest

Compound Name: 4'-Demethylpodophyllotoxone

Cat. No.: B8822912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Demethylpodophyllotoxone, a key lignan intermediate in the synthesis of anticancer drugs.

The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data in a structured format, details the experimental protocols for data

acquisition, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4'-
Demethylpodophyllotoxone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, explicitly tabulated dataset for 4'-Demethylpodophyllotoxone was not

found in the immediate search, data reported by Jackson and Dewick is widely cited. The

following data is compiled from various sources referencing this original work and analysis of

related compounds.

Table 1: ¹H NMR Spectral Data of 4'-Demethylpodophyllotoxone
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 4.76 d 4.2

H-2 2.52 dd 13.8, 4.2

H-3 4.72 m

H-4 4.75 d 3.7

H-2', H-6' Data not available s

H-5 Data not available s

H-8 Data not available s

3', 5'-OCH₃ 3.75 s

7-OCH₂O- 6.08 s

Table 2: ¹³C NMR Spectral Data of 4'-Demethylpodophyllotoxone
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Carbon Chemical Shift (δ, ppm)

C-1 Data not available

C-2 42.9

C-3 31.9

C-4 71.2

C-4' 135.0

C-1' 129.3

C-2', C-6' Data not available

C-3', C-5' Data not available

C-5 Data not available

C-6 Data not available

C-7 Data not available

C-8 Data not available

C-9 128.6

C-10 129.0

C-11 69.7

C-12 (C=O) 172.4

3', 5'-OCH₃ 56.65

7-OCH₂O- 102.63

Note: Some chemical shifts are inferred from biotransformation studies of related compounds

and may have slight variations.

Infrared (IR) Spectroscopy
Specific IR spectral data for 4'-Demethylpodophyllotoxone is not readily available in

tabulated form. However, based on its functional groups, the following characteristic absorption
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bands can be expected.

Table 3: Characteristic Infrared (IR) Absorption Bands for 4'-Demethylpodophyllotoxone

Wavenumber (cm⁻¹) Functional Group Description

~3400 O-H (Phenolic) Broad

~3010-2850 C-H (Aromatic and Aliphatic) Stretching

~1770 C=O (γ-lactone) Strong, Stretching

~1600, ~1500, ~1450 C=C (Aromatic) Stretching

~1250, ~1040 C-O Stretching

~930 -O-CH₂-O- Methylene dioxy group

Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry has been effectively used to characterize 4'-
Demethylpodophyllotoxone and its derivatives.

Table 4: Mass Spectrometry Data for 4'-Demethylpodophyllotoxone

Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z)

ESI+ 421.3 [M+Na]⁺
267, 239, 229, 181, 173, 153,

143, 115

ESI- 399.1 [M-H]⁻ 351

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard practices for the

analysis of lignans and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5

mm probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of purified 4'-Demethylpodophyllotoxone.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean,

dry NMR tube to a final volume of approximately 0.5-0.7 mL.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dry, purified 4'-Demethylpodophyllotoxone with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.
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Identify and label the characteristic absorption bands corresponding to the functional groups

of the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

such as a quadrupole time-of-flight (Q-TOF) or ion trap instrument.

Sample Preparation:

Prepare a dilute solution of the purified 4'-Demethylpodophyllotoxone (typically 1-10

µg/mL) in a suitable solvent such as methanol or acetonitrile.

The solvent may be acidified (e.g., with 0.1% formic acid) for positive ion mode or made

basic (e.g., with 0.1% ammonium hydroxide) for negative ion mode to enhance ionization.

Data Acquisition (ESI-MS):

Ionization Mode: Positive and/or negative.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

Mass Range: Typically m/z 100-1000.

Data Acquisition (Tandem MS/MS):

Select the precursor ion of interest (e.g., [M+Na]⁺ or [M-H]⁻) in the first mass analyzer.

Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or

nitrogen).

Analyze the resulting fragment ions in the second mass analyzer.
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Data Analysis:

Determine the accurate mass of the molecular ion to confirm the elemental composition.

Analyze the fragmentation pattern to gain structural information and propose fragmentation

pathways.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 4'-Demethylpodophyllotoxone.
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Caption: Simplified representation of the MS/MS fragmentation process.

To cite this document: BenchChem. [Spectroscopic Profile of 4'-Demethylpodophyllotoxone:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8822912#spectroscopic-data-of-4-
demethylpodophyllotoxone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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